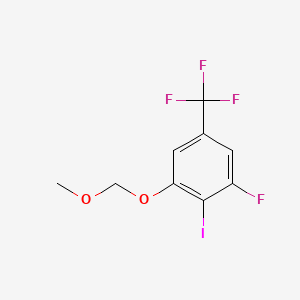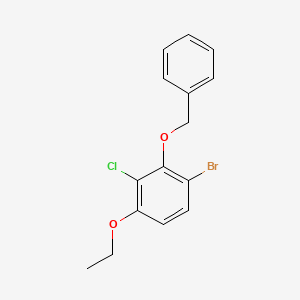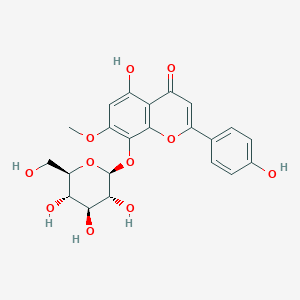
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside: is a natural flavonoid compoundThis compound is characterized by its molecular formula C22H22O11 and a molecular weight of 462.4 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside typically involves the glycosylation of 5,8,4’-Trihydroxy-7-methoxyflavone. This process can be achieved through various methods, including enzymatic glycosylation or chemical glycosylation using glycosyl donors and catalysts .
Industrial Production Methods: : Industrial production of this compound often involves the extraction from natural sources, such as plants belonging to the Acanthaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at various positions on the flavone ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside .
科学的研究の応用
Chemistry: : In chemistry, this compound is used as a reference standard for the identification and quantification of flavonoids in plant extracts. It is also used in the synthesis of other flavonoid derivatives .
Biology: : In biological research, 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is studied for its antioxidant properties. It is used to investigate the mechanisms of oxidative stress and its impact on cellular functions .
Medicine: : In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It is used in preclinical studies to evaluate its efficacy and safety .
Industry: : In the industrial sector, 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is used in the formulation of dietary supplements and functional foods due to its health benefits .
作用機序
The mechanism of action of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation . For example, it inhibits the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase, leading to increased levels of cyclic AMP and subsequent activation of protein kinase A .
類似化合物との比較
Similar Compounds
5,7,4’-Trihydroxy-8-methoxyflavanone (Caldomomin): This compound shares a similar flavonoid structure but differs in the position of the methoxy group.
7,3’,4’-Tri-O-methylluteolin (5-Hydroxy-3’,4’,7-trimethoxyflavone): This compound has additional methoxy groups, leading to different biological activities.
Uniqueness: : 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is unique due to its specific glycosylation at the 8-O position, which imparts distinct biological properties and enhances its solubility and stability compared to other similar flavonoids .
特性
分子式 |
C22H22O11 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3/t15-,17-,18+,19-,22+/m1/s1 |
InChIキー |
VEFXIXFPSFIBMM-LNBCOLIQSA-N |
異性体SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
正規SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


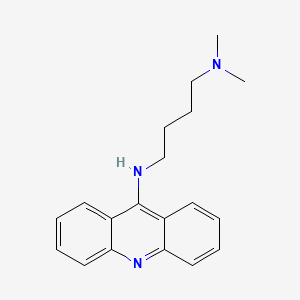
![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
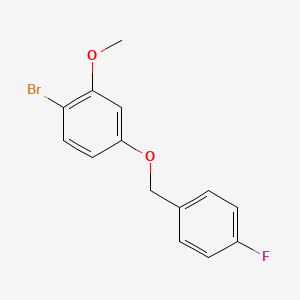
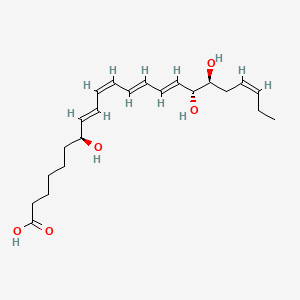
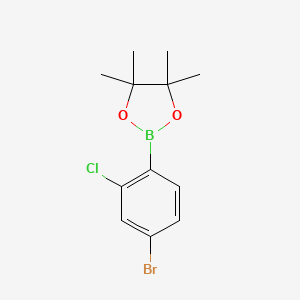
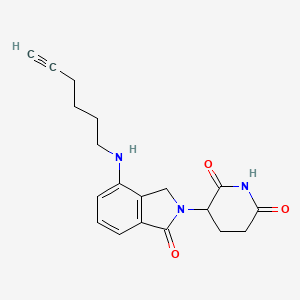
![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)
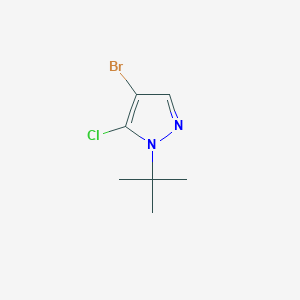
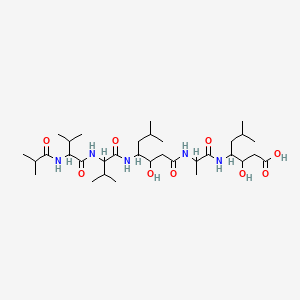
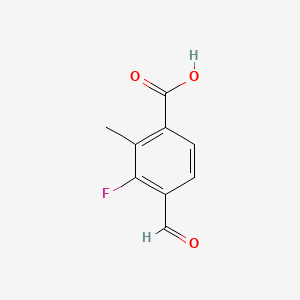
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759323.png)
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
